molecular formula C20H20N6O B14921060 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14921060
M. Wt: 360.4 g/mol
InChI Key: RPELHINEXZVAHX-UHFFFAOYSA-N
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Description

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides in parasitic organisms . This inhibition disrupts the replication of the parasite, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit DHFR makes it a promising candidate for the development of new antileishmanial and antimalarial drugs .

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-13-15(11-22-25(13)2)10-21-20(27)16-9-18(14-7-5-4-6-8-14)24-19-17(16)12-23-26(19)3/h4-9,11-12H,10H2,1-3H3,(H,21,27)

InChI Key

RPELHINEXZVAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=CC=C4

Origin of Product

United States

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